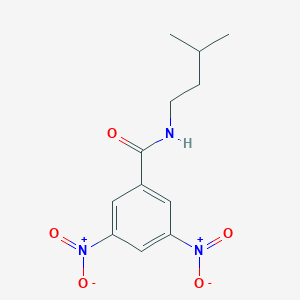

N-(3-methylbutyl)-3,5-dinitrobenzamide

Description

Contextualization within the Benzamide (B126) Class and Dinitrobenzamide Chemical Space

The benzamide functional group is a cornerstone in medicinal chemistry and materials science. Benzamides are organic compounds containing a carboxamido substituent attached to a benzene (B151609) ring. foodb.ca The simplest member of this class is benzamide itself (C₆H₅CONH₂). wikipedia.org This structural motif is present in numerous pharmaceuticals, including analgesics, antiemetics, and antipsychotics. wikipedia.org The versatility of the benzamide scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's physical, chemical, and biological properties.

Within the vast landscape of benzamides, the dinitrobenzamide chemical space represents a more specialized area of study. The addition of two nitro groups (NO₂) to the benzene ring significantly alters the electronic properties of the molecule. These electron-withdrawing groups make the aromatic ring electron-deficient and can influence the reactivity and intermolecular interactions of the compound. In the case of 3,5-dinitrobenzamides, the symmetrical placement of the nitro groups imparts specific characteristics. The 3,5-dinitrobenzamide (B1662146) scaffold has been a subject of interest in various research fields, notably in the development of new therapeutic agents.

Academic Significance of N-Substituted 3,5-Dinitrobenzamides in Research

The academic significance of N-substituted 3,5-dinitrobenzamides has been prominently highlighted in the search for novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). rsc.orgchem960.comrsc.org The dinitrobenzamide scaffold is a key component of a class of compounds investigated for their potent anti-TB activity. rsc.orgchem960.com

Research has shown that N-substituted 3,5-dinitrobenzamide analogs can exhibit significant inhibitory activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. rsc.orgnih.gov A notable study presented a medicinal chemistry investigation of an N-alkylphenyl-3,5-dinitrobenzamide scaffold, which led to the synthesis of numerous new molecules to study their structure-activity relationship (SAR). rsc.org Some of these analogs demonstrated potent activity in both extracellular and intracellular assays. rsc.orgchem960.com

The mechanism of action for some nitro-containing compounds has been linked to the inhibition of essential enzymes in bacteria. For instance, some nitrobenzamide derivatives are known to target decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.gov The exploration of N-substituted 3,5-dinitrobenzamides continues to be an active area of research for developing new drugs to combat infectious diseases. nih.gov

Overview of Current Research Trajectories on N-(3-methylbutyl)-3,5-dinitrobenzamide Analogs

Current research on analogs of this compound is largely focused on the development of new anti-tuberculosis agents with improved efficacy and pharmacokinetic profiles. rsc.orgchem960.comnih.gov These studies often involve systematic modifications of the N-substituent to understand its impact on biological activity.

Key research trajectories include:

Structure-Activity Relationship (SAR) Studies: Researchers are actively exploring how different substituents on the amide nitrogen and the phenyl ring affect the anti-TB activity of 3,5-dinitrobenzamides. rsc.orgnih.gov These studies aim to identify the optimal chemical features for potency and selectivity.

Exploration of Diverse N-Substituents: The synthesis of a wide array of N-substituted analogs, including those with linear alkyl chains, cyclic amines, and terminal aromatic groups, is a common strategy. nih.gov This allows for a comprehensive evaluation of the chemical space around the 3,5-dinitrobenzamide core.

Investigation of Fused Ring Moieties: Some recent research has focused on incorporating fused ring systems into the N-substituent of 3,5-dinitrobenzamides. nih.gov This approach aims to create more rigid and structurally complex molecules that may have enhanced binding affinity to their biological targets.

In Vivo and Pharmacokinetic Studies: Promising analogs identified through in vitro screening are often subjected to in vivo studies to assess their efficacy and pharmacokinetic properties in animal models. rsc.orgchem960.com This is a critical step in the drug discovery and development process.

While specific data for this compound is scarce, the extensive research on its close analogs underscores the potential of this chemical scaffold in medicinal chemistry. The "3-methylbutyl" (or isopentyl) group is a lipophilic moiety that can influence the compound's ability to cross cell membranes, a crucial factor for intracellular targets. Further investigation into this specific compound and its derivatives could yield valuable insights and potentially lead to the development of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N3O5 |

|---|---|

Molecular Weight |

281.26g/mol |

IUPAC Name |

N-(3-methylbutyl)-3,5-dinitrobenzamide |

InChI |

InChI=1S/C12H15N3O5/c1-8(2)3-4-13-12(16)9-5-10(14(17)18)7-11(6-9)15(19)20/h5-8H,3-4H2,1-2H3,(H,13,16) |

InChI Key |

ACFBGDGZXHNKPG-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Methylbutyl 3,5 Dinitrobenzamide and Congeners

Strategies for Amide Bond Formation in Dinitrobenzamide Synthesis

The crucial step in the synthesis of N-substituted 3,5-dinitrobenzamides is the formation of a stable amide linkage between the 3,5-dinitrobenzoyl moiety and a primary or secondary amine.

A primary and robust method for synthesizing N-(3-methylbutyl)-3,5-dinitrobenzamide is the condensation reaction between an acyl halide and an amine. This nucleophilic acyl substitution reaction is widely employed for the preparation of benzamide (B126) derivatives. The synthesis typically involves reacting 3,5-dinitrobenzoyl chloride with isoamylamine (B31083) (3-methylbutan-1-amine).

The reaction is generally carried out in a suitable organic solvent, such as dichloromethane (B109758) (DCM), in the presence of a base like triethylamine. mdpi.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The general procedure involves the dropwise addition of the acyl chloride solution to a solution containing the amine and the base, followed by stirring at room temperature to ensure the completion of the reaction. mdpi.com This method is efficient and provides good yields for a range of N-alkyl-3,5-dinitrobenzamides. mdpi.com

Table 1: Acyl Halide-Amine Condensation for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Modern synthetic chemistry increasingly utilizes microwave-assisted techniques to accelerate reaction rates, improve yields, and enhance product purity. nih.gov The application of microwave irradiation in the synthesis of benzamide derivatives offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. nih.govrsc.org This technology can dramatically reduce reaction times, often from hours to mere minutes. nih.gov

For the synthesis of N-alkyl benzamide derivatives, microwave-assisted protocols can be applied to the classical condensation reactions. nih.govresearchgate.net This approach is particularly beneficial for creating libraries of compounds for screening purposes, where speed and efficiency are paramount. The use of microwave energy is considered an environmentally friendly method as it often leads to higher yields with reduced solvent usage and shorter reaction times. nih.gov

Targeted Chemical Transformations on the Dinitrobenzamide Scaffold

The 3,5-dinitrobenzamide (B1662146) core structure provides a versatile platform for further chemical modifications. The nitro groups, in particular, are amenable to a variety of chemical transformations, allowing for the generation of diverse analogs.

A key transformation of the dinitrobenzamide scaffold is the reduction of the two nitro groups to form the corresponding 3,5-diaminobenzamide (B3053447) derivative. This reaction fundamentally alters the electronic and structural properties of the molecule, converting the electron-withdrawing nitro groups into electron-donating amino groups.

Standard reduction methods, such as catalytic hydrogenation using a palladium catalyst or chemical reduction with reagents like tin(II) chloride in hydrochloric acid, can be employed for this purpose. The resulting N-(3-methylbutyl)-3,5-diaminobenzamide possesses two reactive primary amine functionalities on the aromatic ring, which can serve as handles for further derivatization.

The diamine derivatives obtained from the reduction of this compound can undergo further acylation reactions. The newly introduced amino groups can be acylated using various acylating agents, such as acid chlorides or acid anhydrides, in a nucleophilic acyl substitution reaction. youtube.comrsc.org

This subsequent acylation allows for the introduction of a wide range of substituents onto the benzamide core, leading to the creation of a library of structurally diverse compounds. The reaction conditions for this acylation step would need to be carefully controlled to achieve selective mono- or di-acylation of the aromatic amines. youtube.com

Rational Design Principles for N-Alkyl/Aryl Dinitrobenzamide Analogs

The design of new N-alkyl/aryl dinitrobenzamide analogs is often guided by structure-activity relationship (SAR) studies. rsc.orgchem960.com These studies aim to understand how modifications to the chemical structure influence the biological activity of the compounds.

For N-alkyl-3,5-dinitrobenzamide analogs, the nature of the N-alkyl substituent is critical. Research has shown that both the absence of an alkyl chain and an excessive increase in its length can lead to a decrease in biological activity. researchgate.net This suggests the existence of an optimal size and shape for the N-substituent, likely to fit into a specific hydrophobic pocket of a biological target. drugdesign.org The process of systematically varying the length of an alkyl chain, known as homologation, is a common strategy to probe the dimensions of such pockets. drugdesign.org The SAR exploration for these analogs indicates that even small changes, such as the difference between an n-propyl and an n-butyl group, can significantly impact potency. drugdesign.org

Table 2: Structure-Activity Relationship (SAR) Principles for N-Alkyl Dinitrobenzamide Analogs

| Structural Modification | Observation | Implication |

|---|---|---|

| Absence of N-alkyl group | Lowered activity researchgate.net | The alkyl group is critical for interaction with the target. |

| Increase in alkyl chain length | Lowered activity researchgate.net | The binding pocket has a limited size. |

By systematically modifying the N-substituent and the aromatic core, researchers can fine-tune the properties of the dinitrobenzamide scaffold to develop analogs with desired characteristics. nih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dinitrobenzoyl chloride |

| Isoamylamine (3-methylbutan-1-amine) |

| Triethylamine |

| Dichloromethane |

| N-(3-methylbutyl)-3,5-diaminobenzamide |

| Tin(II) chloride |

| Hydrochloric acid |

| Palladium |

| Acid chlorides |

Molecular Architecture and Supramolecular Assembly Investigations of N Substituted 3,5 Dinitrobenzamides

Crystallographic Analysis of N-Substituted Dinitrobenzamide Crystal Structures

The three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physicochemical properties of a compound. For N-substituted 3,5-dinitrobenzamides, X-ray crystallography provides critical data on their molecular conformation and packing.

Determination of Asymmetric Unit Conformations

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by symmetry operations. In the case of N-substituted 3,5-dinitrobenzamides, the conformation of the molecule within the asymmetric unit is of primary interest.

For instance, in the crystal structure of a 1:1 adduct of 3-(3,5-dinitro-benzoyl)-1,1-dimethyl-thiourea and N,N-dimethyl-3,5-dinitro-benzamide, the asymmetric unit contains one molecule of each compound. nih.gov The dinitro-benzene ring system in both molecules is essentially planar. This planarity is a common feature in such aromatic systems. It is anticipated that N-(3-methylbutyl)-3,5-dinitrobenzamide would also exhibit a largely planar dinitro-benzene ring in its crystalline form. The conformation of the N-(3-methylbutyl) substituent, however, would likely adopt a staggered arrangement to minimize steric hindrance.

Analysis of Molecular Dihedral Angles and Amide Plane Orientations

In N,N-dimethyl-3,5-dinitro-benzamide, the dimethyl amide group is rotated out of the plane of the benzene (B151609) ring by a significant margin, with a reported dihedral angle of 59.8 (0.1)°. nih.gov Similarly, in a related co-crystal, the amide group of the N,N-dimethyl-3,5-dinitro-benzamide molecule is oriented at a dihedral angle of 55.97 (11)° to the attached benzene ring. nih.gov For N-methyl-3,5-dinitrobenzamide, the scenario is comparable. These substantial dihedral angles indicate a non-planar conformation, which is a result of steric repulsion between the substituents on the amide nitrogen and the aromatic ring. For this compound, a similar significant dihedral angle between the dinitrobenzoyl group and the amide plane is expected.

| Compound | Dihedral Angle (Benzene Ring vs. Amide Plane) |

| N,N-dimethyl-3,5-dinitro-benzamide | 59.8 (0.1)° nih.gov |

| N,N-dimethyl-3,5-dinitro-benzamide (in co-crystal) | 55.97 (11)° nih.gov |

Intermolecular Interaction Networks within Crystalline Solids

The packing of molecules in a crystal is directed by a variety of intermolecular forces, which collectively determine the stability and properties of the solid.

Characterization of Hydrogen Bonding Patterns and Stabilization Effects

Hydrogen bonds are a dominant intermolecular force in the crystal structures of N-substituted 3,5-dinitrobenzamides containing N-H protons. These interactions play a crucial role in the stabilization of the crystal lattice.

In the crystal structure of N-methyl-3,5-dinitrobenzamide, molecules are linked together by intermolecular N—H···O hydrogen bonds, forming one-dimensional chains. researchgate.net This type of hydrogen bonding is a very effective means of stabilizing the crystal structure. The molecular structure of the co-crystal containing N,N-dimethyl-3,5-dinitro-benzamide is stabilized by both intra- and intermolecular N—H···O and C—H···O hydrogen bonds. nih.gov The intermolecular C—H···O hydrogen bonds link the molecules into a sheet-like arrangement. nih.gov Given the presence of an N-H proton in this compound, it is highly probable that its crystal structure is also stabilized by N—H···O hydrogen bonds, likely involving the oxygen atoms of the nitro groups or the carbonyl group of neighboring molecules.

| Compound | Hydrogen Bond Type | Description |

| N-methyl-3,5-dinitrobenzamide | N—H···O | Forms one-dimensional chains researchgate.net |

| N,N-dimethyl-3,5-dinitro-benzamide (in co-crystal) | N—H···O, C—H···O | Links molecules into sheets nih.gov |

Investigation of Pi-Pi Stacking Interactions in Solid-State Structures

While detailed analyses of π-π stacking for this compound are not available, studies on related nitro-substituted aromatic compounds suggest that these interactions are a common feature in their solid-state structures. These interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, would further contribute to the cohesion of the crystal lattice. The interplay between hydrogen bonding and π-π stacking dictates the final supramolecular architecture.

Computational Chemistry and Theoretical Modeling of N 3 Methylbutyl 3,5 Dinitrobenzamide Analogs

Quantum Chemical Computations for Electronic and Molecular Structure

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic and molecular structure of N-(3-methylbutyl)-3,5-dinitrobenzamide analogs at the atomic level.

Density Functional Theory (DFT) is a robust computational method for analyzing the conformational landscape and vibrational properties of molecules. nih.gov For this compound analogs, DFT calculations are employed to identify the most stable geometric conformations by exploring the potential energy surface. This process involves rotating flexible bonds, such as the amide bond and the linkages within the 3-methylbutyl group, to locate energy minima. The resulting low-energy conformers provide a foundational understanding of the molecule's preferred shape, which is crucial for its interaction with biological targets.

Vibrational studies using DFT involve the calculation of harmonic vibrational frequencies. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. This synergy between theoretical and experimental spectroscopy provides a detailed picture of the molecule's vibrational modes and confirms the structural integrity of synthesized compounds.

Table 1: Illustrative DFT-Calculated Properties for a Representative Dinitrobenzamide Analog

| Property | Calculated Value | Significance |

| Lowest Energy Conformation | Dihedral Angle (C-C-N-C): ~165° | Indicates a twisted, non-planar arrangement between the benzamide (B126) and alkyl moieties. |

| HOMO-LUMO Energy Gap | ~4.5 eV | Reflects the molecule's chemical reactivity and kinetic stability. |

| Key Vibrational Frequencies | C=O Stretch: ~1680 cm⁻¹ N-H Stretch: ~3350 cm⁻¹ NO₂ Symmetric Stretch: ~1350 cm⁻¹ | Correlates with experimental IR spectra for structural verification. |

DFT calculations are instrumental in predicting a wide array of molecular descriptors and electronic properties that are critical for understanding the behavior of this compound analogs. These descriptors quantify various aspects of the molecule's electronic structure and are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

Other important descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack. This is particularly insightful for understanding intermolecular interactions, such as hydrogen bonding. Atomic charges, calculated through various population analysis schemes, provide further detail on the electronic distribution within the molecule.

Molecular Simulation Studies of Ligand-Target Interactions

Molecular simulation techniques, including molecular docking and molecular dynamics, are pivotal in elucidating the interactions between this compound analogs and their biological targets. These methods provide a dynamic and detailed view of the binding process at the atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov For this compound analogs, docking studies are essential for identifying potential binding modes within the active site of a target protein. The process involves generating a multitude of possible ligand conformations and positions within the receptor's binding pocket and then using a scoring function to rank them based on their predicted binding affinity.

The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, the nitro groups of the dinitrobenzamide core may act as hydrogen bond acceptors, while the 3-methylbutyl group can engage in hydrophobic interactions within a nonpolar pocket of the receptor. Such insights are invaluable for understanding the mechanism of action and for designing modifications to improve binding affinity and specificity.

Table 2: Representative Molecular Docking Results for a Dinitrobenzamide Analog with a Putative Protein Target

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | Indicates a favorable and stable binding interaction. |

| Key Interacting Residues | TYR 85, LEU 120, SER 122 | Highlights the specific amino acids in the binding site that are crucial for interaction. |

| Types of Interactions | Hydrogen bond with SER 122 Pi-alkyl interaction with TYR 85 Hydrophobic interactions with LEU 120 | Details the nature of the forces stabilizing the ligand-protein complex. |

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. youtube.comyoutube.comed.ac.uknih.gov An MD simulation of an this compound analog complexed with its target protein can reveal the stability of the docked pose and the flexibility of both the ligand and the receptor. youtube.com

During an MD simulation, the trajectories of all atoms in the system are calculated by integrating Newton's equations of motion. This allows for the observation of conformational changes, the formation and breaking of intermolecular interactions, and the role of solvent molecules in the binding process. Analysis of MD trajectories can provide a more accurate and realistic picture of the ligand-receptor interaction, confirming the stability of key hydrogen bonds and hydrophobic contacts predicted by docking. youtube.com

To obtain a more quantitative estimate of the binding affinity, binding free energy calculations are often performed on the snapshots generated from MD simulations. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for this purpose. nih.govnih.govfrontiersin.orgscispace.com

The MM/PBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.govscispace.com The solvation energy is typically composed of a polar component, calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a nonpolar component, which is proportional to the solvent-accessible surface area (SASA). nih.govnih.govscispace.com

Computational Insights into Structure-Activity Relationship (SAR)

Computational chemistry and theoretical modeling have become indispensable tools in modern drug discovery, offering a rational approach to understanding how the chemical structure of a compound influences its biological activity. This is encapsulated in the concept of Quantitative Structure-Activity Relationships (QSAR), which seeks to establish a mathematical correlation between the physicochemical properties of a series of compounds and their potencies. nih.govnih.gov For this compound and its analogs, computational studies, particularly molecular docking and QSAR, have provided significant insights into the structural requirements for their biological effects, primarily their antimycobacterial activity. mdpi.comresearchgate.net

Research Findings from Computational Studies

Research has focused on a family of N-alkyl nitrobenzamides, which are structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1). ucp.ptnih.gov DprE1 is an essential enzyme in Mycobacterium tuberculosis (Mtb), making it a key target for the development of new anti-tuberculosis drugs. mdpi.com Computational studies have been instrumental in elucidating the interactions of these compounds with the DprE1 binding pocket and in explaining the observed activity trends. nih.gov

Molecular Docking Studies:

Molecular docking simulations have been performed to predict the binding mode of N-alkyl-3,5-dinitrobenzamide analogs within the active site of DprE1. These studies have shown that the fit of the more active compounds into the DprE1 binding pocket is very similar to that of previously known inhibitors. ucp.ptnih.gov The docking analyses help to rationalize the structure-activity relationship at an atomic level, highlighting the key interactions that stabilize the ligand-enzyme complex.

Influence of Lipophilicity and Alkyl Chain Length:

A critical factor modulating the antimycobacterial activity within this class of compounds is lipophilicity, which is directly related to the length and branching of the N-alkyl substituent. researchgate.net Studies on a series of N-alkyl-3,5-dinitrobenzamides with varying linear alkyl chains revealed a parabolic relationship between lipophilicity and activity. Derivatives with intermediate-length alkyl chains, such as those with six carbon atoms, tended to show the highest potency. mdpi.comnih.gov This suggests that an optimal balance of lipophilicity is required for the compound to effectively cross the mycobacterial cell wall and bind to its intracellular target.

Impact of Benzamide Ring Substitution:

Computational and experimental studies have also explored the effect of substitutions on the benzamide ring. The 3,5-dinitro substitution pattern is a recurring motif in potent DprE1 inhibitors. mdpi.com Comparative studies with other analogs, such as 3-nitro-5-trifluoromethyl derivatives, have shown that the 3,5-dinitro compounds are among the most active. researchgate.netnih.gov This underscores the importance of the two nitro groups at the 3 and 5 positions for potent activity, likely due to their electronic properties and ability to form specific interactions within the DprE1 binding site.

The table below summarizes the antimycobacterial activity (Minimum Inhibitory Concentration - MIC) for a selection of N-alkyl-3,5-dinitrobenzamide analogs, illustrating the impact of the alkyl chain length.

| Compound | N-Alkyl Chain | MIC (µg/mL) mdpi.com |

|---|---|---|

| N-propyl-3,5-dinitrobenzamide | C3 | >128 |

| N-butyl-3,5-dinitrobenzamide | C4 | 64 |

| N-pentyl-3,5-dinitrobenzamide | C5 | 32 |

| N-hexyl-3,5-dinitrobenzamide | C6 | 16 |

| N-heptyl-3,5-dinitrobenzamide | C7 | 16 |

| N-octyl-3,5-dinitrobenzamide | C8 | 16 |

| N-decyl-3,5-dinitrobenzamide | C10 | 32 |

| N-dodecyl-3,5-dinitrobenzamide | C12 | 16 |

These computational insights are crucial for guiding the design of new, more potent analogs. By understanding the key structural features required for activity—namely the 3,5-dinitrobenzamide (B1662146) core and an N-alkyl chain of optimal length and lipophilicity—medicinal chemists can rationally design next-generation compounds with improved efficacy. nih.gov

Biological Interaction Mechanisms of N 3 Methylbutyl 3,5 Dinitrobenzamide Derivatives in Vitro Focus

Antimicrobial Activity Investigations (In Vitro)

The antimicrobial spectrum of N-(3-methylbutyl)-3,5-dinitrobenzamide and its analogs has been a subject of considerable research, with a particular focus on their efficacy against pathogenic fungi and mycobacteria.

Antifungal Efficacy against Pathogenic Fungal Strains (e.g., Candida spp.)

While direct studies on this compound are limited, research on structurally related 3,5-dinitrobenzamide (B1662146) and 3,5-dinitrobenzoate (B1224709) derivatives provides valuable insights into their potential antifungal properties against Candida species, which are common causes of fungal infections in immunocompromised individuals. researchgate.netresearcher.life The presence of nitro groups in these compounds is often linked to their antimicrobial activity. researchgate.netnih.gov

Studies on a series of esters and amides derived from 3,5-dinitrobenzoic acid have demonstrated that some of these compounds exhibit fungicidal activity against various Candida strains. researchgate.net For instance, ethyl 3,5-dinitrobenzoate has shown notable activity against Candida albicans, Candida krusei, and Candida tropicalis. researchgate.netresearcher.life The biological activity profile appears to be influenced by the nature of the alkyl side chain, with shorter alkyl chains in esters showing better performance. researchgate.netresearcher.life The antifungal activity of N-phenylbenzamides has also been investigated, indicating that these structures can inhibit the growth of Candida albicans. mdpi.com Furthermore, studies on other N-substituted compounds, such as isoxazolidine (B1194047) derivatives, have shown that the nature of the nitrogen substitution significantly affects the in vitro antifungal activity against Candida albicans. nih.gov

| Compound | Candida albicans MIC (µg/mL) | Candida krusei MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Ethyl 3,5-dinitrobenzoate | 125 | 100 | 500 | researchgate.netresearcher.life |

| Methyl 3,5-dinitrobenzoate | MIC = 1.10 mM | Data Not Available | Data Not Available | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis Strains (e.g., H37Rv, MDR-MTB)

The 3,5-dinitrobenzamide scaffold has been extensively explored for its potent antitubercular activity. nih.govnih.govchem960.comresearchgate.net A library of 3,5-dinitrobenzamides with varying linkers and terminal groups has been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.gov The structural features that significantly impact the antitubercular activity are the presence of a terminal aromatic moiety and the nature of the linker. nih.gov Some of the most active compounds from these studies exhibited minimum inhibitory concentrations (MIC) comparable to the first-line anti-TB drug, isoniazid. nih.gov

Specifically, N-alkyl-3,5-dinitrobenzamides have been identified as a promising class of antitubercular agents. nih.gov Studies on these derivatives revealed that those with intermediate lipophilicity, such as those with alkyl chains of six and twelve carbons, demonstrated significant activity in an ex vivo macrophage model of infection. nih.gov Furthermore, medicinal chemistry efforts on N-alkylphenyl-3,5-dinitrobenzamide analogs have led to the identification of potent compounds against both the sensitive H37Rv strain and multidrug-resistant (MDR) strains of M. tuberculosis. chem960.comresearchgate.net Certain analogs have shown nanomolar to sub-micromolar MIC values in both extracellular and intracellular assays. chem960.com

| Compound Series | General Structure | Key Findings | Reported MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| N-alkyl-3,5-dinitrobenzamides | 3,5-dinitrobenzoyl group attached to an N-alkyl chain | Activity is dependent on alkyl chain length and lipophilicity. | As low as 0.016 | nih.gov |

| N-alkylphenyl-3,5-dinitrobenzamides | 3,5-dinitrobenzoyl group attached to an N-alkylphenyl moiety | Modifications on the phenyl ring and alkyl linker influence activity against sensitive and resistant strains. | <0.05 mM for some analogs against resistant strains | chem960.comresearchgate.net |

| 3,5-dinitrobenzamides with varied linkers | 3,5-dinitrobenzoyl group with diverse linkers and terminal groups | Flexible linkers and terminal aromatic groups enhance activity. | As low as 0.031 | nih.gov |

Mechanistic Studies of Biological Action

Understanding the mechanisms through which this compound derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Mechanistic studies have focused on elucidating their cellular effects and identifying their molecular targets.

Elucidation of Potential Mechanisms of Action at the Cellular Level

For antifungal activity, studies on related 3,5-dinitrobenzoate derivatives suggest a multi-target mechanism of action against Candida albicans. researchgate.netnih.gov One of the proposed mechanisms involves interference with the fungal cell membrane. researchgate.netresearcher.life The nitro groups present in these compounds are thought to contribute significantly to this antimicrobial action. researchgate.net The fungicidal effect of these derivatives points towards a mechanism that leads to cell death rather than just inhibiting growth. researchgate.net

In the context of antitubercular activity, the mechanism for dinitrobenzamide derivatives is believed to involve the reductive activation of the nitro group. nih.gov This process, often mediated by mycobacterial enzymes, is thought to generate reactive nitrogen species that can damage various cellular components, including DNA, RNA, and proteins. nih.gov This multifaceted damage can be effective against both actively replicating and non-replicating persistent mycobacteria. nih.gov

Identification and Characterization of Molecular Targets (e.g., MEP2, HSP90, ERG Enzymes)

In the realm of antifungal research, computational modeling of ethyl 3,5-dinitrobenzoate against C. albicans has suggested a multitarget mechanism. researchgate.net This includes potential interactions with various cellular processes, with a notable interference in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. researchgate.netresearcher.life This points to ERG enzymes, which are involved in the ergosterol biosynthesis pathway, as potential molecular targets. nih.gov Modeling studies have also predicted binding to the ammonium (B1175870) permease MEP2 and the heat shock protein HSP90. researchgate.net

For the antitubercular activity of dinitrobenzamide derivatives, a primary molecular target that has been identified is decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.govnih.govbham.ac.uknih.gov DprE1 is an essential enzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govbham.ac.uk Inhibition of DprE1 disrupts the formation of arabinogalactan (B145846) and lipoarabinomannan, which are critical for the integrity of the cell wall. acs.org The nitro group on the benzamide (B126) scaffold is essential for the covalent inhibition of DprE1. nih.govnih.gov The enzyme's FAD cofactor reduces the nitro group to a nitroso intermediate, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, leading to its irreversible inhibition. nih.govpnas.org

Analysis of Ligand-Target Interaction Specificity and Hydrogen Bond Occupancy Rates

The specificity of ligand-target interactions is a key determinant of a drug's efficacy and selectivity. Hydrogen bonds play a crucial role in the stabilization of the ligand within the active site of the target enzyme. nih.govnih.govmdpi.com While specific hydrogen bond occupancy rates for this compound are not available, the general principles of such interactions are well-understood from studies on related compounds and their targets.

In the case of dinitrobenzamide derivatives binding to DprE1, computational docking studies have helped to elucidate the potential interactions within the binding pocket. nih.govnih.gov These studies suggest that the fit of these compounds within the DprE1 active site is similar to that of other known inhibitors. nih.gov The formation of hydrogen bonds between the ligand and amino acid residues in the active site is critical for the initial recognition and positioning of the inhibitor before the covalent bond formation occurs. nih.govnih.gov The stability of the enzyme-inhibitor complex is influenced by these non-covalent interactions. Quantum chemical calculations on nitro-containing compounds have shown that intermolecular hydrogen bonds play a critical role in controlling their conformation and recognition. researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The optimization of the biological potency of this compound and its derivatives has been a subject of significant medicinal chemistry research, with a primary focus on their antimycobacterial properties. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for enhanced in vitro activity, particularly against Mycobacterium tuberculosis. These investigations have systematically explored the impact of modifications to both the N-alkyl substituent and the dinitrobenzoyl moiety.

Research into a series of N-alkylphenyl-3,5-dinitrobenzamide analogs has revealed critical determinants for their anti-tuberculosis (anti-TB) efficacy. rsc.org A key finding from these studies is the preference for a substituted benzyl (B1604629) group over a simple N-alkyl group at the amide nitrogen. researchgate.net The nature and position of the substituent on the phenyl ring of the N-benzyl group play a pivotal role in modulating the minimum inhibitory concentration (MIC).

For instance, the introduction of a halogen, particularly fluorine, at the para-position of the N-benzyl ring has been shown to be favorable for activity. This is exemplified by the potent activity of compounds with such substitutions. The electronic properties and the position of the substituent on the phenyl ring are crucial, as demonstrated by the varying activities of different analogs.

Further SAR studies have delved into the importance of the substituents on the benzamide ring itself. The presence of two nitro groups at the 3 and 5 positions is a recurring motif in potent analogs. nih.gov Investigations into other substitution patterns on the aromatic ring have indicated that the 3,5-dinitro substitution pattern is significantly more effective than others, such as a single nitro group at the 4-position. nih.gov In fact, the 3,5-dinitro series of compounds has demonstrated substantially higher activity, with MIC values up to 2000 times lower than analogs with other substitution patterns. nih.gov

The length and nature of the alkyl chain in N-alkyl-3,5-dinitrobenzamides also significantly influence their biological activity. Studies have shown that derivatives with intermediate lipophilicity, achieved through varying the N-alkyl chain length, exhibit the most potent antimycobacterial activity. nih.gov For example, within a series of N-alkyl-3,5-dinitrobenzamides, those with intermediate length alkyl chains were found to have the lowest MIC values. nih.gov This suggests that an optimal balance of hydrophobicity and hydrophilicity is necessary for the compound to effectively interact with its biological target.

The following tables summarize the structure-activity relationships of various this compound derivatives based on their in vitro antimycobacterial activity.

Table 1: SAR of N-Alkylphenyl-3,5-dinitrobenzamide Analogs against M. tuberculosis H37Rv

| Compound | R Group on Amide Nitrogen | MIC (µg/mL) |

| 4b | 4-Fluorobenzyl | 0.4 |

| 7a | 2,4-Difluorobenzyl | 0.2 |

| 7c | 4-Chlorobenzyl | 0.2 |

| 7d | 4-Bromobenzyl | 0.2 |

| 7j | 4-(Trifluoromethyl)benzyl | 0.4 |

| 7r | 3-Fluoro-4-chlorobenzyl | 0.4 |

| 9a | 2-Phenylethyl | 1.6 |

Data sourced from MedChemComm (RSC Publishing) rsc.org

Table 2: Effect of N-Alkyl Chain Length on the Activity of N-Alkyl-3,5-dinitrobenzamides against M. tuberculosis

| Compound | N-Alkyl Group | MIC (ng/mL) |

| 9 | n-Propyl | >1000 |

| 10 | n-Butyl | 250 |

| 11 | n-Hexyl | 16 |

| 12 | n-Octyl | 16 |

| 13 | n-Decyl | 31 |

| 14 | n-Dodecyl | 16 |

| 15 | n-Hexadecyl | 125 |

Data sourced from Molecules nih.gov

These SAR studies underscore the importance of specific structural features for the biological potency of this compound derivatives. The presence of a 3,5-dinitrobenzoyl scaffold is a critical pharmacophore. Potency can be further fine-tuned by optimizing the substitution on the N-alkylphenyl ring, with a preference for halogens at the para-position, and by adjusting the lipophilicity of the N-alkyl chain. These insights are crucial for the rational design of novel, more potent analogs for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.